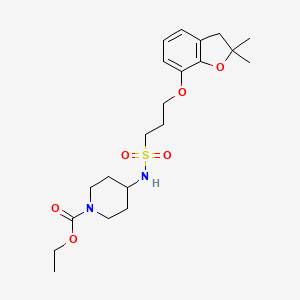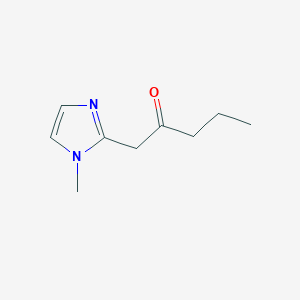![molecular formula C10H11F2NO2 B2433130 (NE)-N-[1-[2-(difluoromethoxy)phenyl]propylidene]hydroxylamine CAS No. 1050885-93-2](/img/structure/B2433130.png)
(NE)-N-[1-[2-(difluoromethoxy)phenyl]propylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(NE)-N-[1-[2-(difluoromethoxy)phenyl]propylidene]hydroxylamine” is also known as "(1E)-1-[2-(difluoromethoxy)phenyl]propan-1-one oxime" . It is a product used for proteomics research applications .
Molecular Structure Analysis
The molecular formula of this compound is C10H11F2NO2 . This indicates that it contains 10 carbon atoms, 11 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The compound has a molecular weight of 215.2 . Other physical and chemical properties such as boiling point, density, and refractive index are not provided in the search results for this specific compound.Aplicaciones Científicas De Investigación
Hydroxylamine Derivatives in Chemical Reactions
- Hydroxylamine derivatives demonstrate unique reactivity in chemical reactions. For instance, they can react with diphenylphosphinic chloride to produce specific phosphinylhydroxylamines, which have applications in creating unique chemical structures and reactions (Harger, 1982).
Inhibition of Biological Enzymes
- Some hydroxylamine analogs, like α-aminooxy-β-phenyl-propionic acid, have been identified as potent inhibitors of enzymes such as phenylalanine ammonia-lyases in plants and fungi. This inhibition can have implications for controlling certain biochemical pathways in organisms (Amrhein & Gödeke, 1977).
Electrochemistry Applications
- In electrochemical applications, hydroxylamine derivatives have shown stability in specific mediums, leading to their use in synthesizing compounds like azoxy compounds and benzoxazine diones. These findings are significant for developing new electrochemical synthesis methods (Cristea et al., 2005).
Potential in Delaying Cellular Senescence
- N-t-Butyl hydroxylamine, a derivative of hydroxylamine, has demonstrated potential in delaying senescence in human lung fibroblasts. This suggests that hydroxylamine derivatives could be significant in studying aging and developing anti-aging therapies (Atamna et al., 2000).
Synthesis of σ1 Ligands
- Hydroxylamine derivatives are useful in the synthesis of 1-alkyl-2-phenylethylamine derivatives, which are potent σ1 ligands. This has implications in the development of new drugs targeting the σ1 receptor (Nakazato et al., 1999).
Role in Glycoconjugate Synthesis
- Hydroxylamine is employed as a chemoselective ligation tool in the synthesis of glycoconjugates. This is crucial for applications in organic synthesis, glycobiology, and drug discovery (Chen & Xie, 2016).
Analytical Chemistry Applications
- Hydroxylamine derivatives are used in analytical chemistry, particularly in reactions with various metal ions, indicating their importance in chemical analysis and metal ion detection (Shendrikar, 1969).
Role in Advanced Oxidation Processes
- Hydroxylamine plays a crucial role in advanced oxidation processes, especially in Fe(II)-based systems. It's involved in transforming reactive species and regenerating Fe(II) from Fe(III) and Fe(IV), which is significant for environmental and chemical engineering applications (Li et al., 2021).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(NE)-N-[1-[2-(difluoromethoxy)phenyl]propylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2/c1-2-8(13-14)7-5-3-4-6-9(7)15-10(11)12/h3-6,10,14H,2H2,1H3/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXZDQNJNZGBPN-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NO)C1=CC=CC=C1OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\O)/C1=CC=CC=C1OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-1-(2,5-dichlorothiophen-3-yl)-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-one](/img/structure/B2433050.png)


![11,11-Difluoropentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one](/img/structure/B2433057.png)

![(E)-3-(4-butoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2433060.png)
![4-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]butanoic acid](/img/structure/B2433061.png)
![1-(2-chlorophenyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2433062.png)
![[2-(2-chlorophenyl)sulfanylpyridin-3-yl]methyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2433063.png)
![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B2433065.png)
![2-[(2,3-Dimethoxyphenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B2433066.png)
![5-[(E)-2-(1-Tert-butyltriazol-4-yl)ethenyl]pyrazine-2-carbonitrile](/img/structure/B2433068.png)
